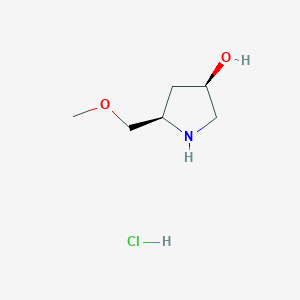
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride
Übersicht
Beschreibung
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is not fully understood. However, studies have shown that the compound interacts with specific receptors in the body to produce its effects. It has been shown to activate the GABA-A receptor and inhibit the activity of the NMDA receptor.
Biochemical and Physiological Effects:
((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-bacterial effects by disrupting the bacterial cell wall. Additionally, the compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one limitation of using the compound in lab experiments is its potential toxicity. Careful handling and proper safety precautions must be taken when working with the compound.
Zukünftige Richtungen
There are several future directions for the study of ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride. One direction is the development of new drug delivery systems using the compound. Another direction is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a chiral building block in organic synthesis can be further explored.
In conclusion, ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments. Further research is needed to fully understand the compound's potential applications and limitations.
Synthesemethoden
The synthesis of ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride involves the reaction of 3-hydroxypyrrolidine with paraformaldehyde and hydrogen chloride gas. The reaction is carried out under specific conditions to obtain the desired product. The yield of the product is dependent on various factors such as reaction time, temperature, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use in drug delivery systems and as a chiral building block in organic synthesis.
Eigenschaften
IUPAC Name |
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMOZBOMDXHCKW-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1C[C@H](CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | |
CAS RN |
1147110-59-5 | |
| Record name | (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2443862.png)
![1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one](/img/structure/B2443865.png)


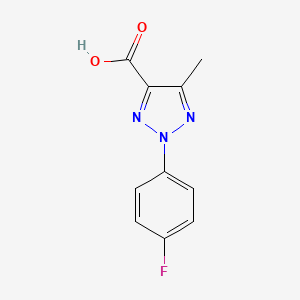
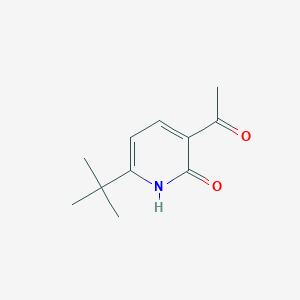
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2443874.png)
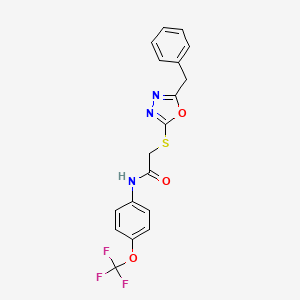
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)
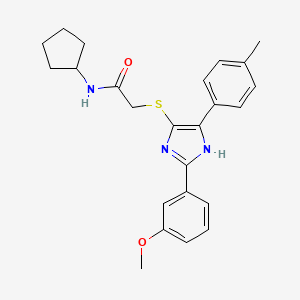
![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2443882.png)

